Pentafluorobenzaldehyde
Overview
Description
Pentafluorobenzaldehyde, also known as 2,3,4,5,6-pentafluorobenzaldehyde, is an organic compound with the molecular formula C7HF5O. It is characterized by the presence of five fluorine atoms attached to a benzene ring, with an aldehyde group (-CHO) at the para position. This compound is a colorless solid with a strong, pungent odor and is sparingly soluble in water but soluble in organic solvents such as alcohols and ethers .
Mechanism of Action
Target of Action
Pentafluorobenzaldehyde, also known as 2,3,4,5,6-Pentafluorobenzaldehyde, has been found to be a potent inhibitor of both Class 1 and 2 aldehyde dehydrogenase isoenzymes . These enzymes play a major role in ethanol metabolism, making them a primary target of this compound .
Mode of Action
The compound interacts with its targets, the aldehyde dehydrogenase isoenzymes, by inhibiting their activity . This interaction results in a decrease in the metabolism of ethanol within the body .
Biochemical Pathways
The inhibition of aldehyde dehydrogenase isoenzymes by this compound affects the ethanol metabolism pathway. This pathway is responsible for the breakdown of ethanol, a process that is crucial in the detoxification of alcohol in the body . The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.
Result of Action
The primary result of this compound’s action is the inhibition of aldehyde dehydrogenase isoenzymes, leading to a decrease in the metabolism of ethanol . This can potentially lead to an increase in the concentration of ethanol in the body, affecting various physiological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge . Furthermore, it has been reported that this compound is stable under normal conditions but may decompose under high temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluorobenzaldehyde can be synthesized through various methods. One common approach involves the direct fluorination of benzaldehyde using elemental fluorine or other fluorinating agents. Another method includes the reduction of pentafluorobenzonitrile to this compound using reducing agents like sodium borohydride or catalytic hydrogenation .
Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic reduction of pentafluorobenzonitrile. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Pentafluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in this compound can be substituted by nucleophiles such as amines, thiols, and alcohols.
Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions with reagents like Grignard reagents and organolithium compounds.
Cyclization Reactions: this compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols are commonly used.
Nucleophilic Addition: Grignard reagents (RMgX) and organolithium compounds (RLi) are used under anhydrous conditions to prevent hydrolysis.
Major Products:
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.
Nucleophilic Addition: Alcohols and other addition products depending on the nucleophile used.
Scientific Research Applications
Pentafluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated aromatic compounds and polymers. .
Biology: this compound derivatives are used in the study of enzyme inhibition and protein labeling.
Comparison with Similar Compounds
Trifluorobenzaldehyde (C7H3F3O): Contains three fluorine atoms on the benzene ring.
Tetrafluorobenzaldehyde (C7H2F4O): Contains four fluorine atoms on the benzene ring.
Hexafluorobenzene (C6F6): A fully fluorinated benzene ring without an aldehyde group.
Uniqueness of Pentafluorobenzaldehyde: this compound is unique due to its high degree of fluorination and the presence of an aldehyde group. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound in various synthetic and analytical applications .
Properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXCFMJTJYCLFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022101 | |
Record name | Pentafluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653-37-2 | |
Record name | Pentafluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=653-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentafluorobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentafluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAFLUOROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9YIE3JZ4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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